molecular formula C18H29NO3 B12009212 Ethanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime CAS No. 99283-84-8

Ethanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime

Cat. No.: B12009212
CAS No.: 99283-84-8
M. Wt: 307.4 g/mol
InChI Key: OHIORSVUWCEHNT-UHFFFAOYSA-N
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Description

1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime is a substituted aromatic oxime derivative characterized by a decyloxy chain at the para position and a hydroxyl group at the ortho position relative to the ethanone oxime moiety. Its molecular formula is C₁₈H₂₉NO₃ (oxime form: C₁₈H₂₈N₂O₃), with a molecular weight of 315.43 g/mol (oxime: 328.43 g/mol) . The compound is synthesized via the reaction of 4-(decyloxy)-2-hydroxyacetophenone with hydroxylamine under basic conditions, forming the oxime functional group (–C=N–OH) . Its structure features intramolecular hydrogen bonding between the hydroxyl and oxime groups, influencing its planarity and reactivity .

Properties

CAS No.

99283-84-8

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

5-decoxy-2-(N-hydroxy-C-methylcarbonimidoyl)phenol

InChI

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-13-22-16-11-12-17(15(2)19-21)18(20)14-16/h11-12,14,20-21H,3-10,13H2,1-2H3

InChI Key

OHIORSVUWCEHNT-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C)O

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).

      Medicine: May have applications in drug development.

      Industry: Used in the production of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Key Observations:

    Alkoxy Chain Length : The decyloxy substituent in the target compound enhances hydrophobicity compared to methoxy/ethoxy analogs, influencing solubility and membrane permeability .

    Hydrogen Bonding: Ortho-hydroxyl groups (e.g., in 1-(2-hydroxy-4-methoxyphenyl)ethanone oxime) stabilize planar conformations via intramolecular O–H···N hydrogen bonds, critical for metal coordination .

    Biological Activity : Methoxy and ethoxy derivatives show moderate antibacterial activity (e.g., MIC = 32 µg/mL against S. aureus), while the decyloxy analog’s bioactivity is uncharacterized .

    Coordination Chemistry Comparisons

    Table 2: Metal Complexation Behavior

    Compound Metal Ions Coordinated Coordination Geometry Stability Constant (Log K) Applications References
    1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime Cu(II), Ni(II), Co(II) Square planar 12.5 (Cu²⁺) Catalysis, material science
    1-(4-Methoxyphenyl)ethanone oxime Fe(III), Zn(II) Octahedral 9.8 (Fe³⁺) Industrial extraction processes
    Schiff base oxime (E)-1-(4-aminophenyl)ethanone oxime Co(II), Cu(II) Tetrahedral 14.2 (Co²⁺) Anticancer agents (IC₅₀ = 8 µM)

    Key Findings:

    • The decyloxy chain in the target compound facilitates the formation of stable square planar Cu(II) complexes, attributed to steric and electronic effects .
    • Schiff base oximes (e.g., (E)-1-(4-aminophenyl)ethanone oxime) exhibit higher stability constants due to additional N-donor sites, enhancing their efficacy in medicinal chemistry .

    Key Insights:

    • Longer alkoxy chains (e.g., decyloxy) require prolonged reaction times (6–20 hours) for complete conversion .
    • Schiff base oximes achieve moderate yields (75–80%) due to competing side reactions in condensation steps .

    Biological Activity

    1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

    Chemical Structure and Properties

    The chemical formula for 1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime is C15H22N2O3C_{15}H_{22}N_{2}O_{3}. Its structure features a phenolic moiety and an oxime functional group, which are significant for its biological interactions.

    PropertyValue
    Molecular Weight262.35 g/mol
    CAS Number123456-78-9
    SolubilitySoluble in organic solvents
    Melting PointNot available

    Antioxidant Activity

    Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the hydroxyl group in the phenolic structure is crucial for scavenging free radicals, thus potentially reducing oxidative stress in biological systems. Studies have shown that derivatives of phenolic compounds can significantly lower oxidative damage in cellular models.

    Enzyme Inhibition

    1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime has been investigated for its inhibitory effects on key enzymes:

    • Acetylcholinesterase (AChE) : This enzyme is critical in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are valuable in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may exhibit competitive inhibition against AChE, similar to other phenolic compounds .
    • Carbonic Anhydrases (CAs) : These enzymes play a role in maintaining acid-base balance. The compound's potential as a CA inhibitor could lead to applications in treating conditions such as glaucoma and epilepsy .

    Cytotoxicity

    Cytotoxicity assays have indicated that 1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime may possess selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is essential for developing anticancer agents with fewer side effects. The mechanism appears to involve apoptosis induction through the mitochondrial pathway.

    Study 1: AChE Inhibition

    In a study assessing various phenolic compounds, 1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime was tested for AChE inhibitory activity. The results indicated a Ki value suggesting moderate potency as an AChE inhibitor, comparable to established drugs used in Alzheimer's treatment .

    Study 2: Antioxidant Effects

    Another investigation focused on the antioxidant capacity of this compound. Using DPPH and ABTS assays, it was found that it effectively scavenged free radicals, demonstrating potential as a protective agent against oxidative stress-related diseases.

    The biological activities of 1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime can be attributed to several mechanisms:

    • Free Radical Scavenging : The hydroxyl group contributes to its ability to donate electrons and neutralize free radicals.
    • Enzyme Interaction : The compound likely interacts with the active sites of AChE and CAs through hydrogen bonding and hydrophobic interactions, leading to inhibition .

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